2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a diethoxybenzoyl group
Mechanism of Action
Benzodiazoles
are a class of organic compounds that contain a benzene ring fused to a diazole ring . They are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Piperidines
are a class of organic compounds that contain a six-membered ring with one nitrogen atom . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with proteins can affect these processes .
The action environment , including factors such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the piperidine and benzodiazole intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones. The benzodiazole moiety is often prepared via condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
- 2-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
- 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Uniqueness
2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to the presence of the diethoxybenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-28-20-10-9-17(15-21(20)29-4-2)23(27)26-13-11-16(12-14-26)22-24-18-7-5-6-8-19(18)25-22/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNMHLCJLTPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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